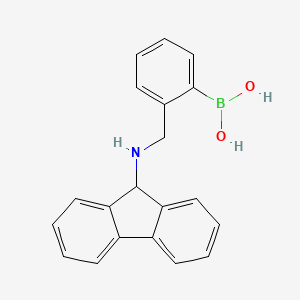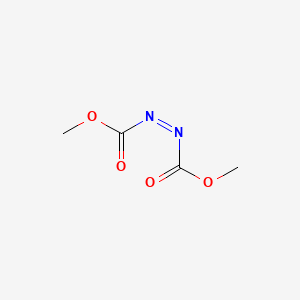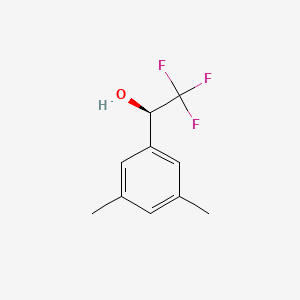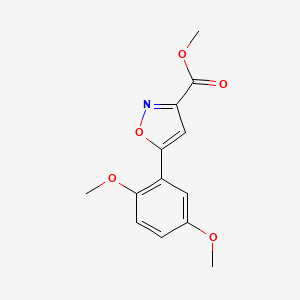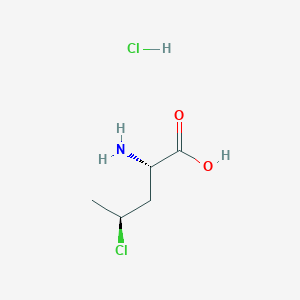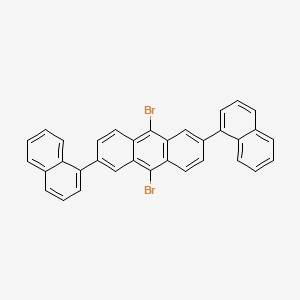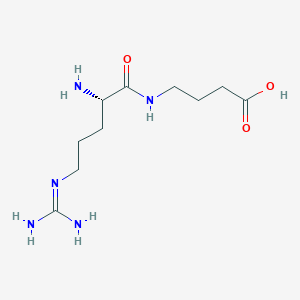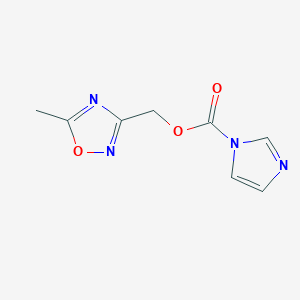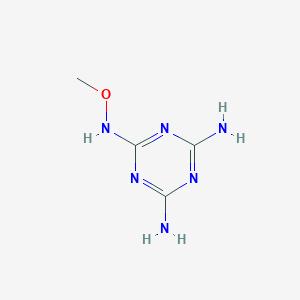
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyamino group at the 6th position and two amino groups at the 2nd and 4th positions of the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by methoxyamino and amino groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyamino group to an amino group.
Substitution: The triazine ring can undergo substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Methoxyamino)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to disrupt plant growth.
Mecanismo De Acción
The mechanism of action of 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The methoxyamino group can form covalent bonds with nucleophilic centers in enzymes and DNA, leading to inhibition of enzyme activity and interference with DNA replication. This makes it a potential candidate for anticancer and antimicrobial applications.
Comparación Con Compuestos Similares
6-Amino-1,3,5-triazine-2,4-diamine: Lacks the methoxyamino group and has different reactivity and applications.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chlorine atom instead of a methoxyamino group, leading to different chemical properties and uses.
6-Methoxy-1,3,5-triazine-2,4-diamine: Similar but lacks the amino group at the 4th position.
Uniqueness: The presence of both methoxyamino and amino groups in 6-(Methoxyamino)-1,3,5-triazine-2,4-diamine provides unique reactivity and versatility in chemical synthesis. Its ability to interact with biological molecules makes it a valuable compound in medicinal chemistry and agrochemical industries.
Propiedades
Número CAS |
89619-91-0 |
|---|---|
Fórmula molecular |
C4H8N6O |
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
2-N-methoxy-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H8N6O/c1-11-10-4-8-2(5)7-3(6)9-4/h1H3,(H5,5,6,7,8,9,10) |
Clave InChI |
BLRJSXFWDNMKQT-UHFFFAOYSA-N |
SMILES canónico |
CONC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


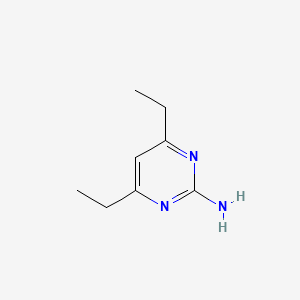
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
